molecular formula C11H13N5O2 B15058855 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B15058855
M. Wt: 247.25 g/mol
InChI Key: YYWNZRLTZFCDHH-UHFFFAOYSA-N
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Description

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a fused heterocyclic compound combining a triazole ring with a pyridine scaffold, substituted at position 3 with a piperazinyl group and at position 6 with a carboxylic acid moiety.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

3-piperazin-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H13N5O2/c17-11(18)7-1-2-9-14-15-10(16(9)6-7)8-5-12-3-4-13-8/h1-2,6,8,12-13H,3-5H2,(H,17,18)

InChI Key

YYWNZRLTZFCDHH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=NN=C3N2C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with piperazine in the presence of a base . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Key Reaction Types and Mechanisms

The compound undergoes diverse reactions due to its structural features:

  • Nucleophilic Substitution :

    • The chlorine atom in precursors (e.g., 4-chloro-triazoloquinoxaline) is replaced by piperazine via nucleophilic attack.

    • Reaction with hydrazine hydrate can introduce hydrazine groups, enabling further cyclization .

  • Hydrolysis :

    • The carboxylic acid group undergoes hydrolysis under acidic/basic conditions to form salts or esters.

    • Example: Reaction with alcohols (e.g., methanol) in the presence of acid catalysts yields esters.

  • Cycloaddition :

    • The triazole ring may participate in [4+2] cycloaddition reactions (e.g., with alkenes or alkynes), though specific examples are not detailed in the literature.

  • Coupling Reactions :

    • The piperazine moiety can react with alkylating agents (e.g., chloroacetonitrile) to introduce additional substituents .

Derivatives and Functional Group Transformations

The compound’s functional groups enable diverse derivatization:

Functional Group Reaction Type Reagents/Conditions Product
Carboxylic acidEsterificationAlcohols (e.g., MeOH), H₂SO₄Methyl ester
AmidationAmines (e.g., NH₂NH₂), HATUAmides
Piperazine ringAlkylationChloroacetonitrile, K₂CO₃Piperazine derivatives
Triazole ringHydrolysisHCl or NaOH, heatOpened-ring derivatives

Reaction Conditions and Optimization

Key factors influencing reaction outcomes include:

  • Temperature : Reflux conditions (e.g., 80–120°C) are common for cyclization .

  • Solvents : Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitutions .

  • Catalysts : Bases (e.g., K₂CO₃) or acids (e.g., H₂SO₄) are used to drive specific transformations .

Chemical Stability and Solubility

The compound is stable at room temperature and soluble in polar solvents (e.g., water, methanol) due to its carboxylic acid group.

Scientific Research Applications

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit microbial enzymes, leading to antimicrobial activity . The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Molecular Properties and Structural Variations

Compound Name (CAS No.) Substituent at Position 3 Molecular Formula Molecular Weight Key Features
Target Compound (CAS: 933708-92-0) Piperazin-2-yl C₁₁H₁₂N₆O₂* 268.26* Piperazine enhances solubility and potential CNS penetration.
3-(4-Methoxyphenyl) derivative (948007-55-4) 4-Methoxyphenyl C₁₄H₁₁N₃O₃ 269.26 Methoxy group increases lipophilicity and electron density.
3-(Phenoxymethyl) derivative (1119449-68-1) Phenoxymethyl C₁₄H₁₁N₃O₃ 269.26 Ether linkage improves metabolic stability.
3-(4-Fluorophenyl) derivative (1334487-94-3) 4-Fluorophenyl C₁₃H₈FN₃O₂ 257.22 Fluorine substitution enhances electronegativity and bioavailability.
3-Methyl derivative (CID 47002137) Methyl C₈H₁₁N₃O₂ 177.16 Compact substituent reduces steric hindrance.
8-Bromo derivative (139022-25-6) Bromine at position 8 C₇H₄BrN₃O₂ 242.03 Bromine adds halogen bonding potential.

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs and substitution patterns.

Key Research Findings

Piperazine vs. Aromatic Substituents: Piperazinyl substitution introduces basicity (pKa ~8.5–9.5), improving water solubility compared to neutral aromatic substituents like phenyl or methoxyphenyl .

Carboxylic Acid Role: The carboxylic acid at position 6 is critical for hydrogen bonding with biological targets, such as enzymes or receptors, as demonstrated in docking studies of related triazolo-pyridines .

Synthetic Accessibility: Piperazinyl derivatives require multi-step synthesis involving hydrazine intermediates and cyclization, whereas aryl-substituted analogs are often synthesized via Suzuki-Miyaura coupling or condensation reactions .

Biological Activity

3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS Number: 1422140-00-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

The molecular formula of this compound is C16H17N7O2C_{16}H_{17}N_{7}O_{2} with a molecular weight of 339.35 g/mol. The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridine have shown effectiveness against various bacterial strains including Chlamydia and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 µg/mL
ACP1bH. influenzae16 µg/mL

Anticancer Activity

Compounds containing the triazolo-pyridine scaffold have been evaluated for their anticancer properties. Research has demonstrated that certain derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity . This suggests potential applications in cancer therapeutics.

Neuropharmacological Effects

The piperazine moiety in the compound is known for its psychoactive properties. Studies have highlighted its potential as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. This could lead to applications in treating mood disorders and anxiety .

Study on Antimicrobial Efficacy

A study conducted by Leung et al. synthesized various triazolo-pyridine derivatives and assessed their antimicrobial activity against Chlamydia. The results indicated that specific structural modifications significantly enhanced their efficacy compared to existing treatments .

Research on Anticancer Properties

In another study focused on anticancer agents, researchers synthesized derivatives based on the triazolo-pyridine framework and tested them against several human tumor cell lines such as HeLa and HCT116. The findings revealed that these compounds exhibited substantial antiproliferative effects, suggesting their potential as chemotherapeutic agents .

Q & A

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. MS) during characterization?

  • Methodological Answer : Reconcile discrepancies by repeating experiments under standardized conditions (e.g., deuterated solvents for NMR). Cross-validate with alternative techniques (e.g., 2D NMR for proton assignments or HR-MS for exact mass). For instance, unexpected MS adducts (e.g., sodium or potassium ions) can be ruled out using ion-suppression LC-MS methods .

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